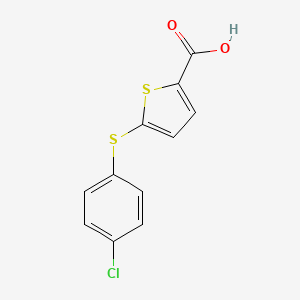
5-(4-Chlorophenylsulfanyl)thiophene-2-carboxylic acid
Cat. No. B8444606
M. Wt: 270.8 g/mol
InChI Key: QGNFGIFJZOBJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06562816B2
Procedure details


5-(4-Chlorophenylsulfanyl)thiophene-2-carboxaldehyde (6.1 g, 24 mmol) is dissolved in a mixture of THF, tBuOH, and water (3:3:1, 255 mL). 2-methyl-2-butene (20.3 mL, 192 mmol) is added followed by KH2PO4 (9.8 g, 72 mmol) and then NaClO2 (80%, 8.17 g, 72.3 mmol). The mixture is stirred at rt for 2 hours. Aqueous KHSO4 (0.5M, 200 mL) is added and the organic solvents are removed in vacuo to produce an aqueous suspension of the product. The precipitate is collected by filtration, dissolved in IN NaOH and washed two times with ether. The aqueous solution is then acidified to pH<2 with concentrated HCl and a precipitate formed. The precipitate is collected by filtration and washed with 0.5M NaHSO4 then water. The solid is dried in vacuo to give 5.7 g (87%) of 5-(4-chlorophenylsulfanyl)thiophene-2-carboxylic acid. MS for C11H7ClO2S2, (ES) m/z: 269 (M−H)−.
Quantity
6.1 g
Type
reactant
Reaction Step One





Name
KH2PO4
Quantity
9.8 g
Type
reactant
Reaction Step Three



Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[S:13][C:12]([CH:14]=[O:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.CC(=CC)C.[OH:21]P([O-])(O)=O.[K+].[O-]Cl=O.[Na+].OS([O-])(=O)=O.[K+]>C1COCC1.CC(O)(C)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][C:9]2[S:13][C:12]([C:14]([OH:21])=[O:15])=[CH:11][CH:10]=2)=[CH:6][CH:7]=1 |f:2.3,4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)SC1=CC=C(S1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)O
|
|
Name
|
|
|
Quantity
|
255 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
20.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CC
|
Step Three
|
Name
|
KH2PO4
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
8.17 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl=O.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at rt for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvents are removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
an aqueous suspension of the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in IN NaOH
|
WASH
|
Type
|
WASH
|
|
Details
|
washed two times with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 0.5M NaHSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid is dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)SC1=CC=C(S1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.7 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
